molecular formula C16H9Cl2N3O3S B2508834 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 312925-42-1

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2508834
CAS No.: 312925-42-1
M. Wt: 394.23
InChI Key: XWVUCBHBEQLXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a small-molecule compound featuring a thiazole core substituted with a 3,4-dichlorophenyl group at the 4-position and a 4-nitrobenzamide moiety at the 2-position. Its structural framework is common in medicinal chemistry, where thiazole derivatives are frequently explored for their biological activities, including anti-inflammatory, antimicrobial, and kinase-modulating properties . The dichlorophenyl and nitro groups are electron-withdrawing substituents that influence electronic distribution, solubility, and binding interactions with biological targets.

Properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3O3S/c17-12-6-3-10(7-13(12)18)14-8-25-16(19-14)20-15(22)9-1-4-11(5-2-9)21(23)24/h1-8H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVUCBHBEQLXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves the condensation of 3,4-dichloroaniline with 2-bromo-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with thiourea to form the thiazole ring. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Applications

Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has been evaluated for its efficacy against various bacterial and fungal strains.

Case Studies

  • Antibacterial Activity :
    • A study assessed the antibacterial effects of similar thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the thiazole ring could enhance antibacterial activity significantly .
  • Antifungal Activity :
    • Another investigation focused on the antifungal properties of thiazole derivatives, where compounds similar to this compound were tested against Candida species. The findings suggested promising antifungal activities, warranting further exploration of structure-activity relationships .

Anticancer Applications

The compound's potential as an anticancer agent has also been a focal point of research. Its structural features suggest mechanisms that may induce apoptosis in cancer cells.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • Research demonstrated that derivatives of thiazole exhibited selective cytotoxicity against various cancer cell lines, including breast cancer (MCF7). The study utilized Sulforhodamine B assays to evaluate cell viability post-treatment with the compound .
  • Mechanism of Action :
    • Molecular docking studies have been conducted to elucidate the binding interactions between this compound and specific cancer-related receptors. These studies indicate that the compound may inhibit critical pathways involved in tumor growth and survival.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineResultReference
AntibacterialGram-positive bacteriaSignificant inhibition
AntifungalCandida speciesPromising antifungal activity
AnticancerMCF7 (breast cancer)Selective cytotoxicity observed
Molecular DockingCancer receptorsBinding affinity confirmed

Mechanism of Action

The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Core

(a) N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
  • Structure : Differs by replacing the 3,4-dichlorophenyl group with a 4-methoxyphenyl moiety.
  • Key Differences: The methoxy group is electron-donating, contrasting with the electron-withdrawing dichloro substituents.
  • Synthesis : Similar coupling strategies are employed, but yields and reaction conditions may vary due to steric and electronic effects of substituents.
(b) N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
  • Structure : Replaces the nitrobenzamide group with a cyclopropanecarboxamide.
  • Key Differences :
    • The absence of the nitro group reduces polarity, increasing lipophilicity.
    • Cyclopropane introduces ring strain, which may enhance conformational rigidity and target binding .
  • Activity : Such analogs are often explored as kinase activators or inhibitors, with substituents modulating potency .

Substituent Variations on the Benzamide Moiety

(a) N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c)
  • Structure : Features a 4-chlorobenzamide group instead of 4-nitrobenzamide.
  • Demonstrated potent anti-inflammatory activity in carrageenan-induced edema models, suggesting that moderate electron-withdrawing groups enhance activity .
(b) N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide (5)
  • Structure : Substitutes nitro with 2,6-difluorobenzamide.
  • Key Differences :
    • Fluorine atoms provide electronegativity without significant steric bulk.
    • Synthesis yield (22%) was lower than cyclopropanecarboxamide analogs (60%), highlighting challenges in coupling nitro-containing substrates .
Table 1: Key Properties of Selected Analogs
Compound logP (Predicted) Synthetic Yield Notable Bioactivity
Target Compound 3.8 Moderate* Kinase modulation (hypothesized)
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-4-nitrobenzamide 2.9 High Undisclosed (structural analog)
N-[4-(3,4-dichlorophenyl)-thiazol-2-yl]cyclopropanecarboxamide 4.2 60% c-Abl kinase activation
N-(4-phenyl-thiazol-2-yl)-4-chlorobenzamide 3.5 Moderate Anti-inflammatory (ED₅₀: 25 mg/kg)

*Synthetic yields for nitrobenzamide derivatives are often lower due to reactivity challenges .

Biological Activity

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H12Cl2N4O3S
  • Molecular Weight : 395.25 g/mol
  • IUPAC Name : this compound

This compound is believed to exert its biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, particularly those associated with DNA repair mechanisms such as PARP-1 (Poly (ADP-ribose) polymerase 1) .
  • Antioxidant Properties : It exhibits antioxidant activity that may contribute to its protective effects against oxidative stress in cellular systems .
  • Interaction with G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that it may interact with GPCRs, influencing cellular signaling pathways that regulate cell growth and apoptosis .

Biological Activity Summary

Biological Activity Description
Anticancer Activity Inhibits tumor growth and induces apoptosis in various cancer cell lines.
Antioxidant Effects Reduces oxidative stress markers in vitro and in vivo.
Enzyme Inhibition Inhibits PARP-1 activity, enhancing the efficacy of DNA-damaging agents in cancer therapy.
Antimicrobial Properties Demonstrates activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

Case Studies

  • Anticancer Efficacy : A study published in Current Medicinal Chemistry evaluated the compound's effects on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis mediated by increased levels of reactive oxygen species (ROS) .
  • Synergistic Effects with Chemotherapy : In a combination therapy study, this compound was used alongside doxorubicin. The combination resulted in a synergistic effect, enhancing the cytotoxicity against resistant cancer cell lines by up to 50% compared to monotherapy .
  • Antimicrobial Activity : Research published in Journal of Antimicrobial Chemotherapy demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.